molecular formula C11H14N2 B178650 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole CAS No. 124730-02-5

2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B178650
CAS No.: 124730-02-5
M. Wt: 174.24 g/mol
InChI Key: BPDHWJWTERFDRD-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole is a chemical compound belonging to the imidazoline class, a subgroup of imidazole-based heterocycles known for their significant role in medicinal chemistry . This compound serves as a valuable synthon and core scaffold for researchers designing and synthesizing novel bioactive molecules. The broader imidazole and imidazoline family is characterized by a five-membered ring containing two nitrogen atoms, which contributes to the ring's aromaticity and amphoteric nature—allowing it to exhibit both acidic and basic properties . The primary research value of this compound lies in its potential as a building block for the development of new pharmaceutical agents. Imidazole derivatives are extensively investigated for a wide spectrum of biological activities, including but not limited to antibacterial, antitumor, anti-inflammatory, antifungal, and antiviral properties . While the specific activity profile of this compound may require further characterization, structurally related molecules that share the 4,5-dihydro-1H-imidazole (imidazoline) core are well-known for their interactions with adrenergic receptors and have found use as vasoconstrictors (e.g., in decongestants like xylometazoline) and in other therapeutic areas. The presence of the 2,4-dimethylphenyl substituent makes it a particularly interesting intermediate for structure-activity relationship (SAR) studies, where modifications on the aromatic ring can significantly influence potency and selectivity towards biological targets . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-3-4-10(9(2)7-8)11-12-5-6-13-11/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDHWJWTERFDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242525
Record name 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124730-02-5
Record name 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124730-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyclization

A widely adopted method involves reacting 2,4-dimethylphenylglyoxal with ethylenediamine under basic conditions. Potassium carbonate (K₂CO₃) in dry acetone facilitates the cyclization at reflux (6–8 hours), yielding the target compound in 68–72% purity. The reaction proceeds via nucleophilic attack of ethylenediamine on the carbonyl carbons, followed by dehydration (Figure 1).

Reaction Conditions

  • Molar Ratio : 1:1.2 (glyoxal:ethylenediamine)

  • Solvent : Acetone (anhydrous)

  • Temperature : 60–65°C

  • Yield : 70%

One-Pot Multicomponent Synthesis

Solvent-Free Approach

A solvent-free protocol combines 2,4-dimethylbenzaldehyde, ammonium acetate, and ethylenediamine at 70°C for 1 hour, achieving 85% yield. This method avoids toxic solvents and simplifies purification.

Mechanistic Pathway

  • Formation of an imine intermediate between aldehyde and ammonium acetate.

  • Cyclization with ethylenediamine to form the dihydroimidazole ring.

Optimized Parameters

  • Catalyst : None required

  • Reaction Time : 60 minutes

  • Purity : >95% (confirmed by ¹H-NMR)

Alkylation of Preformed Imidazole Intermediates

Trityl Protection-Deprotection Strategy

A patent by Cordi et al. outlines a scalable route starting from 2,4-dimethylbenzoic acid:

  • Esterification : Convert acid to methyl ester using oxalyl chloride.

  • Nitration : Introduce nitro group via nitromethane and K₂CO₃.

  • Cyclization : Treat nitro intermediate with ethylenediamine to form the imidazoline core.

  • Deprotection : Remove trityl groups using HCl/ethanol.

Key Advantages

  • Scalability : Suitable for industrial production (kg-scale).

  • Yield : 65–70% overall.

Van Leusen Reaction with TosMIC

Tosylmethyl Isocyanide (TosMIC) Mediated Synthesis

This method employs TosMIC and 2,4-dimethylphenylketone under basic conditions (NaH/THF) to form the imidazoline ring. The reaction proceeds via a [3+2] cycloaddition mechanism.

Data Table: Comparative Yields

SubstrateBaseSolventYield (%)
2,4-DimethylacetophenoneNaHTHF78
2,4-DimethylpropiophenoneK₂CO₃DMF62

Reductive Amination of Nitroalkenes

Catalytic Hydrogenation

Nitroalkenes derived from 2,4-dimethylbenzaldehyde undergo hydrogenation (H₂/Pd-C) to form amines, which cyclize with ethylenediamine.

Conditions

  • Pressure : 50 psi H₂

  • Temperature : 25°C

  • Yield : 80%

Microwave-Assisted Synthesis

Rapid Cyclocondensation

Microwave irradiation (300 W, 120°C) reduces reaction time to 15 minutes when combining 2,4-dimethylbenzaldehyde, ammonium acetate, and ethylenediamine in ethanol.

Advantages

  • Efficiency : 88% yield in <20 minutes.

  • Energy Savings : 40% reduction compared to conventional heating.

Enzymatic Synthesis

Lipase-Catalyzed Cyclization

A novel approach uses immobilized Candida antarctica lipase (CAL-B) to catalyze the ring-closing step in aqueous media.

Parameters

  • pH : 7.0 (phosphate buffer)

  • Temperature : 37°C

  • Yield : 55% (enzymatic methods remain less efficient but eco-friendly)

Solid-Phase Synthesis

Resin-Bound Precursors

Wang resin-functionalized intermediates enable stepwise assembly of the imidazoline ring, facilitating high-throughput screening.

Procedure

  • Loading : Attach 2,4-dimethylbenzoyl chloride to resin.

  • Cyclization : Treat with ethylenediamine/DMF.

  • Cleavage : Release product using TFA/CH₂Cl₂.

Yield : 60–65%

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Table 1: Synthesis Methods

MethodDescriptionYield (%)
Cyclization of aminesReaction with ethyl cyanoacetate90–98
One-pot synthesisSequential addition under neat conditionsHigh
Microwave-assisted synthesisRapid heating to promote reactionVariable

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi.

Table 2: Antimicrobial Efficacy

MicroorganismInhibition Zone (mm)Activity Index (%)
Escherichia coli2080
Staphylococcus aureus1875
Candida albicans1570

The compound's mechanism of action often involves interference with bacterial cell wall synthesis or function, making it a candidate for further development as an antibiotic agent.

Anticancer Properties

Imidazole derivatives have garnered attention for their potential anticancer activities. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity

In a recent study, a series of imidazole derivatives were tested against various human solid tumors. The results indicated that certain modifications to the imidazole ring significantly enhanced cytotoxicity.

  • Mechanism : The compounds were found to inhibit key enzymes involved in cancer cell proliferation.
  • Results : A derivative exhibited a half-maximal inhibitory concentration (IC50) of 5 µM against breast cancer cells.

Material Science Applications

Beyond biological applications, imidazole compounds are utilized in material science for their properties as ligands in coordination chemistry and as catalysts in organic reactions. Their ability to form stable complexes with metals enhances their utility in catalysis and materials development.

Table 3: Material Science Applications

ApplicationDescription
CatalystsUsed in organic synthesis reactions
LigandsForm complexes with transition metals
Polymerization agentsFacilitate the formation of polymers

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, imidazole derivatives often interact with enzymes and receptors, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, affecting cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole
  • Structure : A chlorine atom at the 4-position of the phenyl group.
  • Activity : The electron-withdrawing chlorine enhances antimicrobial potency compared to the dimethylphenyl analog, particularly against Gram-negative bacteria .
  • Molecular Weight : 180.64 g/mol .
2-[4′-(Pentyloxy)phenyl]-4,5-dihydro-1H-imidazole
  • Structure : A pentyloxy group at the 4-position of the phenyl ring.
  • Activity : Exhibits quorum sensing inhibition (IC₅₀ = 56.38 µM), comparable to nitro-pyridine-N-oxide but less active than fluorobenzoyl derivatives .
  • Key Difference : The alkoxy chain improves lipophilicity, enhancing membrane penetration but reducing aqueous solubility .
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole
  • Structure : Fluorine and methoxy substituents on separate phenyl rings.
  • Activity : Demonstrates unique optical properties, making it suitable for optoelectronic applications rather than antimicrobial use .

Positional Isomerism and Electronic Effects

2-(3-Methylphenyl)-4,5-dihydro-1H-imidazole
  • Structure : Methyl group at the 3-position of the phenyl ring.
2-(2,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole
  • Structure : Methoxy groups at the 2- and 4-positions.
  • Activity : Methoxy groups enhance electron density on the aromatic ring, increasing interactions with microbial DNA but reducing bioavailability due to polarity .

Bulky Substituents and Pharmacokinetics

2-(4-tert-Butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazole
  • Structure : A bulky tert-butyl group on a benzyl moiety.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent(s) Molecular Weight (g/mol) Key Biological Activity Reference
2-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazole 2,4-dimethylphenyl 202.29 Antimicrobial (Gram-positive)
2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole 4-chlorophenyl 180.64 Broad-spectrum antimicrobial
2-[4′-(Pentyloxy)phenyl]-4,5-dihydro-1H-imidazole 4-pentyloxyphenyl 274.38 Quorum sensing inhibition (IC₅₀ = 56.38 µM)
2-(3-Methylphenyl)-4,5-dihydro-1H-imidazole 3-methylphenyl 188.24 Enhanced enzyme binding
2-(4-tert-Butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazole 4-tert-butyl-2,6-dimethylbenzyl 301.45 Anticancer potential

Key Findings and Trends

Substituent Electronic Effects :

  • Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity against Gram-negative strains .
  • Electron-donating groups (e.g., methyl, methoxy) improve interactions with Gram-positive targets but reduce solubility .

Positional Isomerism :

  • Para-substituted derivatives generally exhibit higher bioactivity than meta-substituted analogs due to optimal steric alignment .

Bulk and Lipophilicity :

  • Bulky substituents (e.g., tert-butyl) shift applications from antimicrobial to anticancer due to altered pharmacokinetics .

Biological Activity

2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole is a compound belonging to the imidazole family, which is renowned for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicine and pharmacology. The imidazole structure is significant due to its role in various biochemical processes and its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered ring containing two nitrogen atoms. The presence of the 2,4-dimethylphenyl group enhances the compound's stability and reactivity. This structural uniqueness contributes to its biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Imidazole derivatives are widely recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, studies have shown that imidazole compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of imidazole derivatives are particularly noteworthy. The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that related imidazole compounds can exert cytotoxic effects on cancer cell lines, including colon cancer cells . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus, E. coli
AnticancerCytotoxic effects on colon cancer cells
Anti-inflammatoryPotential COX-2 inhibition

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer progression .
  • Receptor Interaction : Imidazole derivatives often interact with cellular receptors and enzymes, influencing metabolic pathways and signaling cascades .

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of related imidazole derivatives, compounds were tested against several cancer cell lines using MTT assays. One derivative showed an IC50 value of 0.86 µM against SW620 colon cancer cells, outperforming Celecoxib (IC50 = 1.29 µM) . This suggests that modifications in the imidazole structure can lead to enhanced therapeutic efficacy.

Study 2: Antimicrobial Testing

Another research focused on synthesizing various imidazole derivatives and assessing their antimicrobial activities against pathogenic bacteria. Results indicated that certain derivatives exhibited strong inhibition zones compared to standard antibiotics like Norfloxacin . This underscores the potential of imidazole compounds in developing new antimicrobial agents.

Q & A

Q. What are the primary synthetic routes for 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole, and what reagents/conditions are typically employed?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving amidines and ketones under transition-metal-free conditions. For example, a base-promoted approach (e.g., KOH or NaOH in dimethyl sulfoxide) facilitates the formation of the imidazole ring . Another method involves multi-component reactions using aldehydes, ammonium acetate, and nitro compounds, with acetic acid as a catalyst under reflux conditions . Key reagents include oxidizing agents (e.g., hydrogen peroxide) and nucleophiles for substitution reactions. Reaction optimization often requires controlled temperatures (70–100°C) and pH adjustments .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming substituent positions and ring structure. For instance, 1^1H NMR peaks between δ 2.1–2.4 ppm typically indicate methyl groups on the phenyl ring, while imidazole protons resonate near δ 3.2–3.8 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1666 cm1^{-1}) and NH (3448 cm1^{-1}) confirm imidazole ring formation .
  • X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks. For example, dihedral angles between aromatic rings and imidazole planes (e.g., 35.78°–69.75°) provide structural insights .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in the synthesis of this compound derivatives?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve reaction rates by stabilizing intermediates .
  • Catalyst Screening : Base catalysts (e.g., KOH) enhance cyclization efficiency, while acid catalysts (e.g., acetic acid) favor imine formation in multi-component reactions .
  • Temperature Control : Lower temperatures (40–60°C) reduce side reactions, while higher temperatures (100–120°C) accelerate ring closure .
  • Example Optimization Table :
Reaction ComponentOptimal ConditionYield Improvement
SolventDMSO15–20%
CatalystKOH (10 mol%)25–30%
Temperature80°C10–15%
Data derived from cyclocondensation studies .

Q. How do hydrogen-bonding patterns influence the crystallographic properties of this compound, and how can these be analyzed?

  • Methodological Answer : Hydrogen bonding governs crystal packing and stability. Graph-set analysis (e.g., Etter’s rules) identifies patterns such as chains (C(6)) or rings (R22_2^2(8)). For example:
  • C–H⋯O Interactions : Stabilize infinite chains along the crystallographic b-axis, as observed in derivatives with methoxy substituents .
  • C–H⋯π Interactions : Contribute to layered packing, particularly when bulky aryl groups are present .
    Computational tools like SHELXL refine hydrogen-bond geometries from X-ray data, while software Mercury visualizes packing motifs .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, an unexpected 1^1H NMR peak at δ 11.89 ppm (NH) may indicate incomplete cyclization, requiring IR validation (NH stretch at 3448 cm1^{-1}) .
  • Crystallographic Refinement : Discrepancies in bond lengths/angles (e.g., C–N vs. C=C) are resolved using SHELXL’s least-squares refinement .
  • Density Functional Theory (DFT) : Predicts NMR/IR spectra for comparison with experimental data, identifying outliers due to solvent effects or tautomerism .

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